(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a synthetic benzothiazole derivative characterized by a fused thiazole-imine backbone and an acetate ester moiety. Its structure incorporates two benzo[d]thiazole rings linked via an imino group, with a methyl substituent at the 6-position of one ring and a methyl ester at the acetoxy group. Such structural features are common in bioactive molecules, particularly those targeting enzymatic pathways or cellular signaling processes .
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-11-3-6-14-16(7-11)27-19(22(14)9-17(23)25-2)21-18(24)12-4-5-13-15(8-12)26-10-20-13/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXFDFFOYXGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzo[d]thiazole core, which is pivotal for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of H+/K+ ATPase, a target relevant in gastric acid secretion and ulcer treatment. Its IC50 values indicate strong inhibitory activity compared to standard drugs like omeprazole .
- Anti-inflammatory Effects : Research indicates that derivatives of benzo[d]thiazole exhibit significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various benzo[d]thiazole derivatives, including our compound. The results demonstrated a marked decrease in pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
- Anticancer Research : In a series of experiments involving HCT-116 colorectal cancer cells, this compound exhibited a moderate cytotoxic effect with an IC50 value indicating significant potential for further development as an anticancer agent .
Scientific Research Applications
Structure and Characteristics
The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety and a methyl acetate group. Its molecular formula is , with a molecular weight of 394.49 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Intermediate Compounds : Initial intermediates such as benzo[d]thiazole derivatives are synthesized through reactions involving 2-aminothiophenol and suitable aldehydes.
- Coupling Reaction : The final product is formed by coupling the aforementioned intermediates in the presence of bases, optimizing conditions for yield and purity.
The synthesis can be achieved through various methods, including traditional batch processes and modern continuous flow techniques to enhance efficiency and scalability.
Chemistry
In the realm of chemistry, (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow it to participate in various reactions such as oxidation, reduction, and substitution, making it valuable for developing new materials and compounds.
Biology
Biologically, this compound has been evaluated for its potential as a probe in enzyme interactions and protein-ligand binding studies. Its structural features enable it to interact with specific biological targets, facilitating the investigation of various cellular mechanisms.
Case Study Example : A study highlighted its use in evaluating anti-tumor activity against human cancer cell lines (A431 and A549). The compound demonstrated significant effects on cell proliferation and apoptosis, suggesting its potential as an anticancer agent .
Medicine
In medicinal chemistry, this compound shows promise as a therapeutic agent. Its ability to modulate specific molecular targets may lead to the development of new drugs for treating conditions such as cancer and inflammatory diseases.
Research Insights :
- Anti-inflammatory Activity : Studies have indicated that derivatives of benzothiazole exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines .
- Anticancer Potential : The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including agrochemicals and intermediates in high-value products.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes saponification under basic conditions to form carboxylic acid derivatives. Acidic hydrolysis of the imine bond (C=N) can yield primary amines or carbonyl compounds.
Nucleophilic Substitutions
The electron-deficient benzothiazole rings facilitate electrophilic aromatic substitution (EAS) at specific positions:
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the C5 position of the benzothiazole ring due to steric and electronic effects from the methyl substituent .
Sulfonation
Fuming H₂SO₄ produces sulfonic acid derivatives, with regioselectivity influenced by the electron-withdrawing imine group .
Condensation Reactions
The imine group participates in Schiff base formation with primary amines. For example:
| Amine | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aniline | EtOH, Δ, 12h | N-phenyl derivative | Antimicrobial agent precursor | |
| Ethylenediamine | DMF, K₂CO₃, 80°C | Macrocyclic ligand for metal coordination | Catalysis studies |
Reduction of Imine Bond
NaBH₄ in methanol reduces the C=N bond to a C-N single bond, generating a secondary amine:
Oxidation of Thiazole Ring
H₂O₂/Fe³⁰⁺ oxidizes the sulfur atom in the benzothiazole ring to a sulfoxide or sulfone, altering electronic properties .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces Z→E isomerization of the imine group, confirmed by ^1H NMR peak splitting . This property is exploitable in photo-switchable materials.
Metal Coordination
The compound acts as a bidentate ligand, coordinating via:
-
Thiazole nitrogen
-
Carbonyl oxygen
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) chloride | Octahedral geometry | 8.2 ± 0.3 | |
| Pd(II) acetate | Square-planar | 10.1 ± 0.5 |
Thermal Decomposition
TGA analysis shows three-stage decomposition:
-
150–200°C : Loss of methyl acetate (mass loss: 18.3%)
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250–300°C : Benzothiazole ring breakdown
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>400°C : Carbonization
Mechanistic Insights from Structural Analogs
-
Steric effects : The 6-methyl group hinders electrophilic attack at C7 (ortho position) .
-
Electronic effects : The electron-withdrawing carbonyl imine group deactivates the adjacent benzothiazole ring, directing EAS to meta positions .
This comprehensive reactivity profile enables tailored modifications for applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., coordination polymers). Experimental validation of these pathways is recommended using spectroscopic monitoring (e.g., in situ FTIR) and DFT calculations to confirm transition states.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include thiazole-containing molecules with aromatic or ester functionalities. Key comparisons are summarized below:
Key Observations :
- The target compound’s dual thiazole-imine system distinguishes it from simpler analogs like 2-(2-methylthiazolyl)benzoic acid, which lacks the fused heterocyclic complexity .
- Unlike carbamate derivatives in , the acetate ester in the target compound may confer different metabolic stability or hydrolysis profiles .
Bioactivity and Mechanism of Action
While explicit bioactivity data for the target compound is unavailable in the evidence, insights can be inferred from related compounds:
- Thiazole-based pharmaceuticals: Thiazole rings are known to interact with enzymes (e.g., kinases) or DNA, as seen in ferroptosis-inducing compounds ().
- Natural vs. synthetic analogs : Natural thiazoles (e.g., plant essential oils) often exhibit broad-spectrum bioactivity but with lower specificity. Synthetic derivatives like the target compound may offer tailored mechanisms, such as selective induction of apoptosis or ferroptosis in cancer cells .
Q & A
Basic: What are the standard synthetic routes for preparing (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves multi-step procedures:
- Step 1: Preparation of 6-methylbenzo[d]thiazol-2-amine via cyclization of 4-substituted anilines with sodium thiocyanate in bromine/glacial acetic acid .
- Step 2: Conversion to 2-hydrazinyl-6-methylbenzo[d]thiazole by refluxing with hydrazine hydrate in ethylene glycol (78–81% yield) .
- Step 3: Formation of the hydrazone intermediate by reacting with a carbonyl-containing compound (e.g., 2-acyl-indene-1,3-diones) in methanol with glacial acetic acid .
- Final Step: Cyclization under reflux in glacial acetic acid to yield the target compound, confirmed via TLC and NMR .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
- TLC (Thin-Layer Chromatography): Used to monitor reaction progress (e.g., EtOAc/Hexane 50:50 v/v) .
- 1H NMR: Essential for verifying substituent positions and hydrazone/imino bond formation. For example, δ 9.01 (bs, -NH) and δ 2.51 (s, -CH3) in DMSO-d6 .
- Recrystallization: Ethyl acetate-ethanol or chloroform improves purity .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
- Temperature Control: Reflux in n-butanol (10–12 hours) for cyclization minimizes decomposition .
- Catalytic Additives: Glacial acetic acid (4–5 drops) accelerates hydrazone formation .
- Solvent Selection: Ethylene glycol enhances hydrazine reactivity due to high boiling point and polarity .
- Statistical Optimization: Design of Experiments (DoE) can model variables (e.g., time, temperature) for yield maximization, as demonstrated in flow-chemistry protocols .
Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
- Drying Agents: Use anhydrous K₂CO₃ during benzylation reactions to absorb moisture .
- Inert Atmosphere: Conduct reactions under nitrogen for moisture-sensitive steps (e.g., hydrazine reactions) .
- Rapid Workup: Immediate filtration and recrystallization prevent intermediate degradation .
Advanced: How can researchers address low yields in the final cyclization step?
- Extended Reflux: Prolonged heating (7–9 hours) ensures complete cyclization, monitored via TLC .
- Side Product Analysis: Use LC-MS to identify byproducts (e.g., unreacted hydrazones) and adjust stoichiometry .
- Catalyst Screening: Explore Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate ring closure .
Advanced: How does structural modification of the benzo[d]thiazole core influence biological activity?
- Substituent Effects: Adding electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl ring enhances antimicrobial activity, as seen in analogs .
- Thiazole Ring Rigidity: The Z-configuration of the imino group is critical for binding to biological targets (e.g., MAO inhibitors) .
- Comparative SAR Studies: Ethyl ester analogs show reduced bioavailability compared to methyl esters due to steric hindrance .
Advanced: What methodologies resolve contradictions in synthetic protocols across literature sources?
- Cross-Validation: Replicate methods from independent studies (e.g., hydrazine hydrochloride vs. hydrate) to assess reproducibility .
- Kinetic Studies: Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .
- Meta-Analysis: Use computational tools (e.g., density functional theory) to predict feasibility of conflicting pathways .
Advanced: How can flow-chemistry techniques enhance scalability and safety for this compound?
- Continuous Flow Systems: Improve heat/mass transfer, reducing reaction time and hazardous intermediate accumulation .
- In-Line Analytics: Integrate IR or UV sensors for real-time monitoring of imino bond formation .
- Safety: Minimize exposure to toxic reagents (e.g., hydrazine) via closed-system processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
